N-[(3-Fluoro-4-methylpyridin-2-yl)methyl]but-2-ynamide
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Overview
Description
N-[(3-Fluoro-4-methylpyridin-2-yl)methyl]but-2-ynamide is a synthetic organic compound characterized by the presence of a fluorinated pyridine ring and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Fluoro-4-methylpyridin-2-yl)methyl]but-2-ynamide typically involves the following steps:
Fluorination of Pyridine: The fluorination of pyridine can be achieved using reagents such as AlF3 and CuF2 at high temperatures (450–500°C) to form fluorinated pyridine derivatives.
Formation of the But-2-ynamide Moiety: The but-2-ynamide group can be introduced through various synthetic routes, including the reaction of alkynes with amides under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Fluoro-4-methylpyridin-2-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The fluorinated pyridine ring can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced amide compounds.
Scientific Research Applications
N-[(3-Fluoro-4-methylpyridin-2-yl)methyl]but-2-ynamide has several applications in scientific research, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(3-Fluoro-4-methylpyridin-2-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The fluorinated pyridine ring can enhance the compound’s binding affinity and selectivity towards certain enzymes or receptors. The but-2-ynamide moiety may contribute to the compound’s reactivity and stability, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties.
4-Methylpyridine: A methyl-substituted pyridine that shares structural similarities.
But-2-ynamide: The alkyne-containing amide moiety present in the compound.
Uniqueness
N-[(3-Fluoro-4-methylpyridin-2-yl)methyl]but-2-ynamide is unique due to the combination of a fluorinated pyridine ring and a but-2-ynamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-3-4-10(15)14-7-9-11(12)8(2)5-6-13-9/h5-6H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRHHBCBTOAEGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NC=CC(=C1F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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